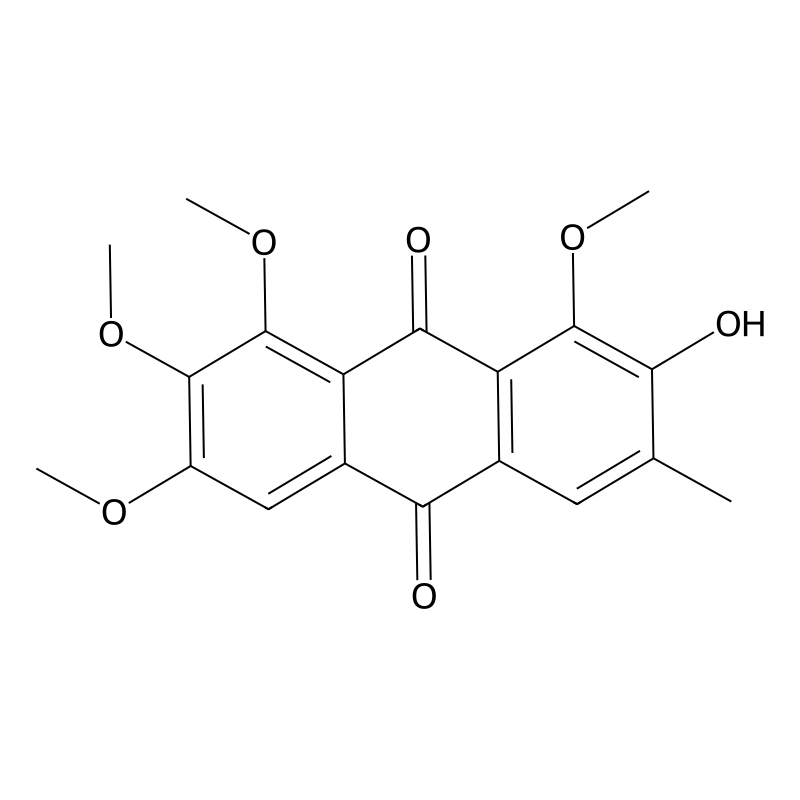Chrysoobtusin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Hypoglycemic Metabolite in Cassiae Semen
Scientific Field: Food & Function, Pharmacology
Summary of the Application: Chrysoobtusin is one of the active components of Cassiae Semen (CS), a plant consumed as fried tea or medicinal food in Asian areas . It’s commonly applied as a functional tea for losing weight .
Methods of Application or Experimental Procedures: A comprehensive strategy combining plant metabolomics and spectrum-effect relationship analyses was developed for the fast and efficient discrimination of raw and fried CS, and further for the discovery of the potential hypoglycemic metabolites of CS to control its quality . The plant metabolic profiling of raw and processed samples was performed by UHPLC-QTOF-MS/MS . A total of 1111 differential metabolites were found to well distinguish the raw and fried CS . Subsequently, α-glucosidase inhibition of raw and fried CS was investigated .
Results or Outcomes: Fried CS demonstrated much stronger α-glucosidase inhibition activity than the raw sample . By analyzing the spectrum-effect relationship with GRA, BCA, and PLSR, 14 potential hypoglycemic-related compounds were discovered . Chrysoobtusin was found as one of the differential metabolites of the raw and fried samples with a potential hypoglycemic effect . Molecular docking analysis was conducted to reveal the underlying inhibition mechanisms of the four most critical constituents, including chrysoobtusin .
Chrysoobtusin is a monohydroxyanthraquinone compound, primarily found in plants such as Senna obtusifolia and Senna tora. Its chemical formula is C19H18O7, and it belongs to a class of compounds known for their diverse biological activities and potential therapeutic applications. Chrysoobtusin is characterized by its unique structure, which contributes to its various pharmacological properties, including antioxidant and anticancer effects .
Research suggests Chrysoobtusin might possess antimutagenic properties. One study indicates it could decrease the number of mutations caused by aflatoxin B1, a known mutagen []. However, the exact mechanism by which Chrysoobtusin interacts with mutagens or biological systems remains unclear and requires further research.
- Toxicity: Data on the specific toxicity of Chrysoobtusin is limited. However, considering its origin from Senna plants, which can have laxative effects, potential gastrointestinal side effects cannot be ruled out [].
- Flammability & Reactivity: Information on flammability and reactivity of Chrysoobtusin is currently unavailable.
- Oxidation-Reduction Reactions: Chrysoobtusin can be oxidized to form reactive intermediates that may participate in further reactions, such as forming radicals.
- Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield simpler phenolic compounds.
- Substitution Reactions: The hydroxyl group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
These reactions are significant for understanding its reactivity and potential modifications for enhanced biological activity.
Chrysoobtusin exhibits a range of biological activities:
- Antioxidant Activity: It has shown significant antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress .
- Cytotoxic Effects: Studies indicate that chrysoobtusin has cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), A549 (lung cancer), and SGC7901 (gastric cancer), with IC50 values ranging from 10.5 to 15.8 μg/mL .
- Antidiabetic Activity: It has been reported to exhibit antidiabetic effects by influencing glucose metabolism and insulin sensitivity .
- Antiplatelet Aggregation: Chrysoobtusin has demonstrated the ability to inhibit platelet aggregation, suggesting potential cardiovascular benefits .
Chrysoobtusin can be synthesized through various methods:
- Extraction from Natural Sources: It is commonly isolated from plant materials using solvent extraction techniques, particularly from Senna species.
- Chemical Synthesis: Laboratory synthesis may involve starting materials such as anthraquinone derivatives undergoing hydroxylation reactions. Specific synthetic routes can vary based on desired purity and yield.
Chrysoobtusin has several applications in different fields:
- Pharmaceuticals: Due to its anticancer and antioxidant properties, it is being explored for use in drug formulations aimed at treating various diseases.
- Cosmetics: Its antioxidant activity makes it a candidate for inclusion in cosmetic products aimed at skin protection and anti-aging.
- Food Industry: It may be used as a natural preservative due to its antimicrobial properties.
Chrysoobtusin shares structural similarities with other anthraquinone derivatives. Here are some notable compounds for comparison:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Emodin | Anthraquinone | Anticancer, laxative | Stronger laxative effects |
| Chrysophanol | Anthraquinone | Antioxidant, antimicrobial | Exhibits stronger antimicrobial properties |
| Aurantio-obtusin | Anthraquinone | Anticancer, hepatotoxicity | Known for hepatotoxic effects |
| Obtusin | Anthraquinone | Anticancer | Less potent than chrysoobtusin |
| Physcion | Anthraquinone | Antioxidant | Exhibits anti-inflammatory properties |
Chrysoobtusin's unique combination of antioxidant and anticancer properties distinguishes it within this group, making it a valuable compound for further research and potential therapeutic applications .








